molecular formula C18H24N6O4 B030297 2-Hexynyl-NECA CAS No. 141018-30-6

2-Hexynyl-NECA

Cat. No.: B030297
CAS No.: 141018-30-6
M. Wt: 388.4 g/mol
InChI Key: FDEACFAXFCKCHZ-MOROJQBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

2-Hexynyl-NECA is known to interact with adenosine receptors, specifically the A2A and A3 subtypes . These interactions play a crucial role in various biochemical reactions. The compound’s high affinity for these receptors allows it to effectively inhibit the binding of radioligands to A1 and A2 receptors .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interactions with adenosine receptors. For instance, it has been shown to increase cAMP accumulation and inhibit platelet aggregation . These effects influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to adenosine receptors, particularly the A2A and A3 subtypes . This binding interaction can lead to the activation or inhibition of enzymes, changes in gene expression, and other molecular effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . For instance, it was found to be the most potent adenosine compound currently available, with IC50 values of 0.10 and 0.07 μM in human and rabbit platelets, respectively .

Metabolic Pathways

Given its interactions with adenosine receptors, it is likely that it plays a role in adenosine-related metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with adenosine receptors

Subcellular Localization

Given its interactions with adenosine receptors, it is likely that it is localized to areas of the cell where these receptors are present .

Preparation Methods

HENECA is synthesized through both linear and convergent synthetic routes. The linear approach involves eight synthetic steps starting from guanosine, yielding 2-iodoadenosine-5’-N-ethylcarboxamide as an intermediate, which is then converted to HENECA . The convergent approach, although shorter with five steps, proceeds with a lower overall yield . Industrial production methods typically follow these synthetic routes, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

HENECA undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemical research, HENECA is utilized as a selective A2A receptor agonist. It serves as a valuable tool for studying receptor interactions and signaling pathways related to adenosine receptors. The compound's ability to selectively engage with these receptors allows researchers to dissect the role of adenosine in various biochemical processes.

Biology

HENECA has significant implications in biological studies, particularly those focused on cellular signaling pathways. It has been shown to:

  • Increase cAMP Accumulation: This effect is crucial for understanding signaling mechanisms in different cell types.
  • Inhibit Superoxide Anion Production: This property suggests potential applications in oxidative stress-related research.

Medicine

The therapeutic potential of HENECA is notable, especially regarding its antiaggregatory activity. Key applications include:

  • Antithrombotic Therapy: Studies indicate that HENECA enhances the antithrombotic properties of P2Y12 inhibitors like cangrelor and prasugrel. In experimental models, it has improved platelet inhibition rates when combined with these agents, suggesting its role in dual antiplatelet therapy (DAPT) .
StudyFindings
Experimental Thrombosis ModelHENECA improved the efficacy of P2Y12 inhibitors in reducing thrombus stability .
Platelet Aggregation StudiesCombination with HENECA resulted in up to 41% increased inhibition of platelet aggregation .

Industry

In pharmaceutical development, HENECA's selective receptor activity makes it a candidate for developing new drugs targeting cardiovascular diseases and other conditions influenced by adenosine signaling. Its pharmacological profile indicates potential applications in:

  • Cardiovascular Diseases: As a component of antithrombotic therapies.
  • Respiratory Disorders: Investigating its effects on chemoreceptor activity may lead to treatments for conditions like apnea .

Case Study 1: Antithrombotic Properties

A study investigated the effects of HENECA on thrombosis using a ferric chloride-induced model in mice. Results showed that chronic administration significantly enhanced the antithrombotic effects of P2Y12 inhibitors without markedly affecting blood pressure or blood-brain barrier permeability at therapeutic doses .

Case Study 2: Cancer Research

Research into the synergistic effects of HENECA with existing anticancer agents revealed its potential to enhance anti-proliferative effects in multiple myeloma models. This suggests that HENECA could be integrated into treatment regimens for certain cancers .

Comparison with Similar Compounds

HENECA is compared with other adenosine receptor agonists such as NECA (N-ethylcarboxamidoadenosine) and CGS 21680 (2-[(4-(2-carboxyethyl)phenethyl)amino]adenosine-5’-N-ethyluronamide) . While NECA and CGS 21680 also target adenosine receptors, HENECA shows higher selectivity for A2A receptors over A1 receptors . This selectivity makes HENECA unique and valuable for specific research applications.

Similar Compounds

HENECA’s unique properties and high selectivity for A2A receptors make it a valuable compound in various scientific research fields.

Biological Activity

2-Hexynyl-NECA (also known as HE-NECA) is a selective agonist for the A2A and A3 subtypes of adenosine receptors. Its pharmacological profile highlights its potential therapeutic applications, particularly in cardiovascular and neurological contexts. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant case studies.

This compound interacts primarily with the A2A and A3 adenosine receptors, leading to various biochemical responses:

  • Receptor Binding : Upon binding to A2A receptors, HE-NECA initiates a signaling cascade that increases intracellular cyclic AMP (cAMP) levels. This increase in cAMP is crucial for mediating several physiological effects, including inhibition of platelet aggregation and modulation of neurotransmitter release .
  • Cellular Effects : In vitro studies have shown that HE-NECA enhances cAMP accumulation and inhibits superoxide anion production in various cell types. This suggests its role in cellular signaling pathways related to inflammation and thrombosis .

Pharmacological Properties

The pharmacological properties of this compound can be summarized as follows:

Property Details
Solubility Soluble in DMSO, enhancing bioavailability
Antithrombotic Activity Demonstrated to improve the anti-thrombotic properties of P2Y12 inhibitors in animal models
Hypotensive Effects Induces hypotension when administered as a bolus; chronic administration shows reduced effects
Blood-Brain Barrier Permeability Does not significantly affect permeability at therapeutic doses, minimizing CNS side effects

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential:

  • Antithrombotic Efficacy :
    • A study demonstrated that HE-NECA improved the anti-thrombotic properties of cangrelor and prasugrel in a mouse model of thrombosis induced by ferric chloride. The study found that thrombi formed in the presence of HE-NECA contained less fibrinogen, suggesting a reduction in thrombus stability .
  • Platelet Aggregation Studies :
    • In vivo experiments showed that this compound significantly decreased peak platelet accumulation by 52.5% compared to controls, highlighting its potential as an effective antiplatelet agent .
  • Chronic Administration Effects :
    • Research indicated that chronic administration of HE-NECA resulted in sustained antithrombotic effects without significant increases in blood-brain barrier permeability, making it a candidate for long-term therapeutic use .

Properties

IUPAC Name

(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEACFAXFCKCHZ-MOROJQBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCC)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276119
Record name 2-Hexynyl-5′-N-ethylcarboxamidoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141018-30-6
Record name 2-Hexynyl-5′-N-ethylcarboxamidoadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141018-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexynyladenosine-5'-N-ethylcarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141018306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexynyl-5′-N-ethylcarboxamidoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hexynyl-NECA
Reactant of Route 2
2-Hexynyl-NECA
Reactant of Route 3
Reactant of Route 3
2-Hexynyl-NECA
Reactant of Route 4
2-Hexynyl-NECA
Reactant of Route 5
2-Hexynyl-NECA
Reactant of Route 6
Reactant of Route 6
2-Hexynyl-NECA
Customer
Q & A

A: HE-NECA is a selective agonist of the adenosine A2A receptor. [, , , , ] Upon binding to A2A receptors, HE-NECA initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels. [, , ] This increase in cAMP has various downstream effects, depending on the cell type. In platelets, for example, increased cAMP levels lead to inhibition of platelet aggregation and decreased thrombus formation. [, , ]

ANone: HE-NECA (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) has the following characteristics:

    A: This finding suggests a potential interaction between caffeine consumption and HE-NECA's effects. [, ] Individuals who consume caffeine chronically might experience a heightened response to HE-NECA due to the increased number and sensitivity of A2A receptors. This could have implications for potential therapeutic applications of HE-NECA, particularly in individuals with varying caffeine consumption habits.

    A: HE-NECA, when administered, has been observed to cause a decrease in blood pressure (hypotension), particularly when given as a bolus. [] This effect is likely related to its interaction with adenosine receptors in the cardiovascular system. While the research suggests that chronic administration at lower doses may result in less pronounced hypotension, this effect needs to be carefully considered in potential therapeutic applications. []

    A: In vitro studies using flow conditions showed that HE-NECA enhanced the antithrombotic activity of P2Y12 inhibitors, such as cangrelor and prasugrel. [] This effect is likely due to a decrease in fibrinogen density within the thrombus, potentially making it less stable. [] This suggests that HE-NECA could be considered as a component of dual anti-platelet therapy alongside P2Y12 inhibitors.

    A: While HE-NECA can induce effects in the central nervous system, studies suggest that it does not significantly affect blood-brain barrier permeability at antithrombotic doses. [] This is an important consideration for minimizing potential central nervous system side effects.

    ANone: While not explicitly detailed in the provided research, common analytical techniques for studying HE-NECA include:

      ANone: Given its pharmacological profile, HE-NECA holds promise in various areas of research, including:

      • Cardiovascular Diseases: Investigating its potential as an antithrombotic agent, particularly in combination with P2Y12 inhibitors. []
      • Multiple Myeloma: Exploring its synergistic anti-proliferative effects with existing anti-cancer agents. []
      • Respiratory Disorders: Understanding its role in modulating chemoreceptor activity and its potential implications for treating apnea. []

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.